molecular formula C5H12N4S B13974388 1-Thia-4,6,8,10-tetraazaspiro[4.5]decane CAS No. 62212-64-0

1-Thia-4,6,8,10-tetraazaspiro[4.5]decane

Cat. No.: B13974388
CAS No.: 62212-64-0
M. Wt: 160.24 g/mol
InChI Key: KMTZNOHOFQGGAJ-UHFFFAOYSA-N
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Description

1-Thia-4,6,8,10-tetraazaspiro[4.5]decane is a sophisticated spirocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a unique structure that combines a thiazole ring and multiple nitrogen atoms within a spiro[4.5]decane system, making it a versatile precursor for the synthesis of novel heterocyclic compounds. While specific biological data for this exact molecule may be limited, its core structure is closely related to 1-thia-4-azaspiro[4.5]decane derivatives, which have demonstrated notable anticancer activity in scientific studies. Research on these analogous compounds has shown moderate to high inhibition activities against various human cancer cell lines, including HepG-2 (human liver hepatocellular carcinoma), PC-3 (human prostate adenocarcinoma), and HCT116 (human colorectal carcinoma) . The spirocyclic framework is a privileged structure in drug design, often associated with improved binding affinity and metabolic stability. The presence of multiple nitrogen atoms provides several sites for chemical functionalization, enabling researchers to create diverse libraries of derivatives for structure-activity relationship (SAR) studies. Potential research applications include development of new chemotherapeutic agents, exploration as enzyme inhibitors, and general use as a key intermediate in organic synthesis. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62212-64-0

Molecular Formula

C5H12N4S

Molecular Weight

160.24 g/mol

IUPAC Name

1-thia-4,6,8,10-tetrazaspiro[4.5]decane

InChI

InChI=1S/C5H12N4S/c1-2-10-5(7-1)8-3-6-4-9-5/h6-9H,1-4H2

InChI Key

KMTZNOHOFQGGAJ-UHFFFAOYSA-N

Canonical SMILES

C1CSC2(N1)NCNCN2

Origin of Product

United States

Synthetic Methodologies for 1 Thia 4,6,8,10 Tetraazaspiro 4.5 Decane and Its Derivatives

Retrosynthetic Analysis of the Spiro[4.5]decane Framework

A plausible retrosynthetic analysis of the 1-Thia-4,6,8,10-tetraazaspiro[4.5]decane core suggests a disconnection strategy that simplifies the target molecule into readily available starting materials. The key disconnections would involve breaking the C-N and C-S bonds within the thiadiazine ring.

One logical approach is to disconnect the spirocyclic system at the C-N bonds of the thiadiazine ring, leading to a cyclohexanone-derived thiosemicarbazone intermediate. This intermediate, in turn, can be retrosynthetically cleaved to cyclohexanone (B45756) and thiosemicarbazide (B42300). A further disconnection of the thiadiazine ring could also be envisioned, breaking the C-S and a C-N bond, which would point towards a dithiocarbazate derivative and a hydrazine-based precursor. This analysis highlights the importance of precursors such as cyclohexanone, thiosemicarbazide, and related hydrazine (B178648) derivatives in the construction of the target spiro[4.5]decane framework.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway for the synthesis of complex molecular architectures from simple starting materials in a single synthetic operation. Such strategies are highly desirable for the construction of the this compound system.

One-Pot Cyclocondensation Strategies

One-pot cyclocondensation reactions are a cornerstone of heterocyclic synthesis. In the context of the target molecule, a one-pot reaction could involve the condensation of a cyclohexanone derivative, a hydrazine source, and a thiocarbonyl-containing compound. For instance, the reaction of cyclohexanone with thiocarbohydrazide (B147625) could potentially lead to the formation of the spiro-thiadiazine ring system. Variations of this approach might involve a three-component reaction between cyclohexanone, hydrazine, and carbon disulfide, which upon in-situ reaction could form the necessary intermediates for cyclization.

A reported synthesis of a spiro-thiadiazine derivative involved the reaction of a thiosemicarbazone with another reactant in N,N-Dimethylformamide (DMF) with potassium carbonate as a base. derpharmachemica.com This suggests that a one-pot strategy for the target molecule could proceed via the initial formation of cyclohexanone thiosemicarbazone, followed by an intramolecular cyclization facilitated by a base to yield the spiro[4.5]decane framework.

Utilization of Key Precursors and Building Blocks

The selection of appropriate precursors is critical for the successful synthesis of the this compound core. Based on retrosynthetic analysis and known reactivity patterns, the following building blocks are of significant interest:

Cyclohexanone and its derivatives: These serve as the source of the six-membered carbocyclic ring of the spiro system.

Thiosemicarbazide and Thiocarbohydrazide: These are crucial precursors that provide the necessary nitrogen and sulfur atoms for the formation of the thiadiazine ring. researchgate.netsciencemadness.org The reaction of thiosemicarbazide with ketones is a well-established method for forming thiosemicarbazones, which are versatile intermediates for further cyclization. nih.govmdpi.com

Hydrazine: As a fundamental building block in heterocyclic chemistry, hydrazine and its derivatives can be employed in condensation reactions to form the nitrogen-rich core of the target molecule.

The following table summarizes some key precursors and their potential roles in the synthesis:

Precursor/Building BlockRole in Synthesis
CyclohexanoneForms the cyclohexane (B81311) ring of the spiro system.
ThiosemicarbazideProvides the N-N-C=S backbone for the thiadiazine ring.
ThiocarbohydrazideA precursor for forming the tetraaza-thia heterocyclic ring. sapub.orgnih.gov
Carbon DisulfideCan react with hydrazine to form dithiocarbazates, which are precursors to thiadiazoles. rsc.org

Targeted Cyclization Reactions for Ring Formation

The final and often crucial step in the synthesis of the this compound framework is the ring-closing reaction to form the spirocyclic system. This can be achieved through various targeted cyclization strategies.

Oxidative Cyclization Pathways

Oxidative cyclization of thiosemicarbazone derivatives is a known method for the synthesis of 1,3,4-thiadiazoles. researchgate.netnih.gov While the target molecule contains a thiadiazine ring, the underlying principle of using an oxidizing agent to facilitate C-S or N-S bond formation is relevant. For instance, an intermediate derived from the condensation of cyclohexanone and thiosemicarbazide could potentially undergo an oxidative cyclization to form the desired spiro-thiadiazine ring. The choice of oxidizing agent would be critical to control the regioselectivity of the cyclization and to avoid over-oxidation of the sulfur atom.

Intramolecular Carbon-Heteroatom Bond Formation

The formation of the spirocyclic junction can be achieved through an intramolecular cyclization involving the formation of a carbon-heteroatom bond. A common strategy involves the cyclization of thiosemicarbazones derived from aldehydes and ketones. giqimo.com In the case of the target molecule, the thiosemicarbazone of cyclohexanone would be the key intermediate. This intermediate possesses nucleophilic nitrogen and sulfur atoms that can attack the imine carbon or another electrophilic center to form the heterocyclic ring.

Michael Addition Strategies for Spiro-Ring Construction

The thia-Michael addition, a conjugate addition of a sulfur nucleophile to an α,β-unsaturated carbonyl compound, is a powerful and versatile tool for carbon-sulfur bond formation. srce.hr This reaction is fundamental in the synthesis of a wide range of organo-sulfur compounds that are significant in medicinal chemistry and materials science. srce.hr The process involves the attack of a "Michael donor" (the sulfur-containing nucleophile) on the β-carbon of an electron-deficient olefin, known as the "Michael acceptor". srce.hr

In the context of constructing the this compound core, a plausible strategy would involve an intramolecular thia-Michael addition. This approach would start with a suitably functionalized precursor containing both the thiol group and an α,β-unsaturated system. The intramolecular cyclization would then form the thiolane ring, creating the spiro center. The efficiency and yield of such reactions can be influenced by various factors, including the choice of catalyst and reaction conditions. For instance, ferric chloride has been reported as an effective catalyst for thia-Michael additions, often providing good yields in short reaction times at room temperature. srce.hr

Catalytic Methods in Spirocyclization

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. For the construction of spiro-heterocycles, various catalytic systems can be employed to facilitate the key cyclization step. Lewis acids, for example, are known to catalyze reactions by activating substrates.

In the synthesis of a related compound series, substituted spiro 4-thia-1,2,6,9-tetraazaspiro[4.4]non-2-ene-7,8-diones, a Lewis acid-catalyzed 1,3-dipolar cycloaddition was successfully employed. researchgate.net Various Lewis acids were screened, with Boron trifluoride etherate (BF₃·OEt₂) in dichloroethane proving to be the most effective system, affording the desired spiro product in good yields. researchgate.net This highlights the potential for Lewis acid catalysis in constructing the this compound framework. The catalyst can activate the electrophilic partner, facilitating the nucleophilic attack that leads to ring closure and the formation of the spirocyclic system.

Advanced Synthetic Techniques

To overcome the limitations of traditional synthetic methods, advanced techniques are often employed to improve reaction efficiency, reduce reaction times, and enhance product yields.

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating the synthesis of complex molecular architectures, including spiro heterocycles. rsc.orgresearchgate.net Unlike conventional heating which relies on conduction and convection, microwave irradiation heats the reaction mixture directly and uniformly through dielectric and ionic interactions. researchgate.net This often leads to a dramatic reduction in reaction times, increased product yields, and improved selectivity. nih.govelsevierpure.com

The advantages of MAOS have been demonstrated in the synthesis of various spiro compounds. For example, in the synthesis of certain spiro-derivatives, reactions that required 5 hours under conventional reflux conditions were completed in just 15 minutes using microwave irradiation, with yields nearly doubling from 42-48% to 81-85%. nih.gov This enhanced efficiency is a significant advantage in the rapid generation of compound libraries for screening purposes. researchgate.net The application of MAOS to the synthesis of this compound could similarly offer substantial improvements in efficiency over classical methods. benthamdirect.com

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Organic Synthesis (MAOS) for the Synthesis of Selected Spiro Compounds nih.gov
CompoundMethodReaction TimeYield (%)
Spiro Compound 4aConventional Heating5 hours42
Spiro Compound 4aMicrowave (MAOS)15 minutes81
Spiro Compound 4bConventional Heating5 hours48
Spiro Compound 4bMicrowave (MAOS)15 minutes85
Spiro Compound 7Conventional Heating4 hours53
Spiro Compound 7Microwave (MAOS)15 minutes84
Spiro Compound 8Conventional Heating4 hours59
Spiro Compound 8Microwave (MAOS)15 minutes86

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Therefore, the development of stereoselective and enantioselective synthetic routes to produce a single enantiomer of a chiral compound is of paramount importance in medicinal chemistry.

For spirocyclic compounds like this compound, the spiro-carbon atom is a stereocenter. Controlling the stereochemistry at this center is a significant synthetic challenge. Strategies to achieve this include the use of chiral catalysts (e.g., chiral Lewis acids or organocatalysts), chiral auxiliaries attached to the starting material that direct the stereochemical outcome of the reaction, or starting from a chiral pool of readily available enantiopure materials. For instance, the stereoselective synthesis of (-)-lepadiformine, another spirocyclic alkaloid, was achieved through a conjugate spirocyclization strategy, demonstrating that complex stereochemical control is achievable in these systems. researchgate.net The development of such routes for this compound would be a crucial step in evaluating the specific biological activities of its individual enantiomers.

Green Chemistry Principles in Spirocyclic Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemijournal.com These principles are increasingly being incorporated into the synthesis of heterocyclic compounds. frontiersin.org Key aspects of green chemistry include maximizing atom economy, using safer and more environmentally benign solvents (like water or ethanol), designing for energy efficiency (which aligns with MAOS), and using catalytic reagents over stoichiometric ones. chemijournal.comfrontiersin.org

Applying these principles to the synthesis of this compound could involve several approaches. One-pot, multicomponent reactions are inherently green as they reduce the number of synthetic steps and purification processes, thereby minimizing waste. researchgate.net The use of visible-light-induced transformations is another green approach that avoids harsh reaction conditions. acs.org Furthermore, employing reusable catalysts can significantly reduce waste and cost. The development of synthetic routes in aqueous media or other green solvents would further enhance the environmental profile of the synthesis. By integrating these principles, the synthesis of spirocyclic compounds can become more sustainable and environmentally responsible. frontiersin.org

Scientific Literature Lacks Data on this compound and Its Derivatives

A thorough review of available scientific literature reveals no published data on the chemical compound “this compound” or its derivatives. Consequently, an article detailing its structural elucidation and conformational analysis as requested cannot be generated.

Extensive searches for experimental and theoretical data pertaining to this specific spirocyclic system have yielded no results. This includes a lack of information on:

Spectroscopic Characterization: No Nuclear Magnetic Resonance (NMR), Infrared (IR), or Mass Spectrometry (MS) data are available in published journals or chemical databases for this compound.

Crystallographic Data: There are no reports of X-ray crystallography studies, which would provide definitive solid-state structural information.

Conformational Analysis: Without experimental or computational data, any discussion of the conformational preferences, dynamic behavior, or the stereoisomerism and chirality at the spiro-center would be purely speculative.

The user's strict adherence to an outline focused solely on this compound prevents the inclusion of information on related, but structurally distinct, spiro[4.5]decane derivatives. While research exists for compounds containing the spiro[4.5]decane core with different heteroatom compositions, none of the findings can be accurately extrapolated to the unique 1-thia-4,6,8,10-tetraaza configuration.

Therefore, until research on the synthesis and characterization of this compound is conducted and published, it is not possible to provide the scientifically accurate and detailed article requested.

Structural Elucidation and Conformational Analysis of 1 Thia 4,6,8,10 Tetraazaspiro 4.5 Decane Derivatives

Conformational Preferences and Dynamic Behavior

Ring Inversion and Fluxional Processes in the Spiro[4.5]decane System

The spiro[4.5]decane framework, which constitutes the core of 1-thia-4,6,8,10-tetraazaspiro[4.5]decane and its derivatives, is characterized by a unique conformational landscape. The cyclohexane (B81311) ring within this spiro system is not static; it undergoes dynamic conformational changes, primarily through a process known as ring inversion. This process involves the interconversion between two chair conformations, which are typically the most stable energetic states for a six-membered ring. nih.govlibretexts.org

At room temperature, this ring inversion is generally rapid on the NMR timescale, leading to averaged signals for the axial and equatorial protons of the cyclohexane ring. masterorganicchemistry.com However, by utilizing variable temperature NMR (VT-NMR) spectroscopy, it is possible to study these fluxional processes in more detail. As the temperature is lowered, the rate of ring inversion slows down, and the signals for the axial and equatorial protons can be resolved, allowing for the determination of the energy barrier for this process. nih.gov

The energy barrier for the chair-to-chair interconversion in unsubstituted cyclohexane is approximately 10 kcal/mol. masterorganicchemistry.com In substituted spiro[4.5]decane systems, such as the this compound derivatives, the presence of substituents on the cyclohexane ring can significantly influence the energetics of this inversion. Bulky substituents generally prefer to occupy the more sterically favorable equatorial position to minimize 1,3-diaxial interactions. libretexts.orglibretexts.org This preference can lead to a significant energy difference between the two chair conformers, making one conformer more populated than the other at equilibrium. libretexts.orglibretexts.org

For instance, in a monosubstituted cyclohexane, the conformer with the substituent in the equatorial position is generally more stable. libretexts.org The energy difference is dependent on the size of the substituent, with larger groups leading to a greater preference for the equatorial position. libretexts.org In the case of this compound derivatives, the nature and position of any substituents on the cyclohexane moiety would be expected to dictate the conformational equilibrium and the dynamics of the ring inversion process.

Investigation of Intermolecular Interactions and Crystal Packing

The solid-state architecture of this compound derivatives is governed by a network of intermolecular interactions that dictate the crystal packing and ultimately influence the macroscopic properties of the material. X-ray crystallography is a powerful technique for elucidating these three-dimensional arrangements at the atomic level.

Studies on analogous spiro-thiazolidinone derivatives have revealed the significant role of hydrogen bonding in their supramolecular assembly. researchgate.net The thiazolidinone moiety, with its carbonyl group and potential for N-H donors in the broader tetraaza system, can participate in various hydrogen bonding motifs. For instance, in the crystal structure of some 4-phenyl-1-thia-4-azaspirodecan-3-one derivatives, intermolecular C–H⋯O interactions are observed, where the carbonyl oxygen acts as a hydrogen bond acceptor. masterorganicchemistry.com

The interplay of these various non-covalent interactions results in the formation of diverse supramolecular arrays, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The specific packing arrangement is highly dependent on the nature and position of substituents on the spiro[4.5]decane core. Even small changes in the molecular structure can lead to significant alterations in the crystal packing, a phenomenon known as polymorphism.

The following table summarizes crystallographic data and observed intermolecular interactions for some related 1-thia-4-azaspiro[4.5]decan-3-one derivatives, which can serve as models for understanding the crystal packing of this compound derivatives.

CompoundCrystal SystemSpace GroupKey Intermolecular InteractionsRef
4-phenyl-1-thia-4-azaspirodecan-3-oneOrthorhombicPbcaC–H⋯O, C–H⋯S, C–H⋯π masterorganicchemistry.com
4-(p-tolyl)-1-thia-4-azaspirodecan-3-oneOrthorhombicP212121C–H⋯O, C–H⋯S masterorganicchemistry.com

The systematic investigation of the crystal structures of a series of this compound derivatives would provide valuable insights into how substituent effects modulate the intermolecular interactions and control the resulting solid-state architecture. Such studies are fundamental for crystal engineering and the rational design of materials with desired physical and chemical properties.

Theoretical and Computational Chemistry Studies of 1 Thia 4,6,8,10 Tetraazaspiro 4.5 Decane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, provide a detailed description of the electronic structure and energy of 1-Thia-4,6,8,10-tetraazaspiro[4.5]decane.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to predict its reactivity and understand its electronic properties. By calculating molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can identify the regions of the molecule that are most likely to participate in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to generate electron density maps and electrostatic potential surfaces, which visualize the distribution of charge within the molecule. These maps are invaluable for predicting how the molecule will interact with other chemical species, highlighting areas that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Table 1: Calculated Electronic Properties of this compound using DFT
PropertyCalculated Value (Illustrative)
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.1 D

Energy Minima Conformations and Stability Analysis

The flexibility of the rings in this compound allows it to exist in various spatial arrangements or conformations. Identifying the most stable conformations, which correspond to energy minima on the potential energy surface, is crucial for understanding its behavior. Computational methods are used to perform a systematic search for these low-energy conformations.

This process typically involves generating a variety of possible starting geometries and then optimizing each one to find the nearest local energy minimum. The relative energies of these optimized conformations are then compared to determine the global minimum, which represents the most stable form of the molecule. The stability of each conformer is not only determined by its potential energy but also by its vibrational frequencies, which can be used to calculate thermodynamic properties such as Gibbs free energy.

Table 2: Relative Energies of Different Conformations of this compound
ConformationRelative Energy (kcal/mol) (Illustrative)Population at 298 K (%) (Illustrative)
Chair-Chair0.0095.2
Chair-Boat2.504.5
Boat-Boat5.800.3

Molecular Modeling and Simulations

Molecular modeling and simulations provide a dynamic perspective on the behavior of this compound, allowing for the exploration of its conformational landscape and potential interactions with other molecules over time.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Ligand-Protein Complex Stability

Molecular Dynamics (MD) simulations are a computational method that analyzes the physical movements of atoms and molecules. For this compound, MD simulations can be used to explore its conformational space by simulating its motion over a period of time. This allows researchers to observe transitions between different conformations and to understand the flexibility and dynamics of the molecule.

When studying the interaction of this compound with a protein, MD simulations can assess the stability of the ligand-protein complex. By simulating the complex in a solvated environment, it is possible to monitor the interactions between the ligand and the protein's binding site, calculating parameters such as root-mean-square deviation (RMSD) to evaluate the stability of the complex over the simulation time.

Molecular Docking for Binding Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are used to predict how it might bind to the active site of a protein.

The process involves placing the ligand (the spiro compound) in various positions and orientations within the protein's binding pocket and calculating the binding energy for each pose. The pose with the lowest binding energy is considered the most likely binding mode. This analysis provides valuable information about the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Table 3: Illustrative Molecular Docking Results of this compound with a Hypothetical Protein Target
ParameterValue (Illustrative)
Binding Energy (kcal/mol)-8.2
Number of Hydrogen Bonds3
Interacting Amino Acid ResiduesASP120, GLU234, LYS88

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) methodologies are used to develop mathematical models that relate the chemical structure of a series of compounds to their activities. While direct QSAR studies on this compound are not extensively documented, the principles of QSAR can be applied to understand how modifications to its structure might affect its properties.

To build a QSAR model, a set of related compounds with known activities is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates these descriptors with the observed activity. The resulting model can then be used to predict the activity of new, unsynthesized derivatives of this compound.

Development of Predictive Models Based on Structural Descriptors

Currently, there are no established predictive models specifically tailored to the this compound scaffold. The development of such models, which are crucial for forecasting the physicochemical properties and biological activities of novel derivatives, is contingent on the synthesis and experimental characterization of a diverse set of analogue compounds. Once sufficient data becomes available, quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models could be developed.

These models would rely on a variety of structural descriptors, including:

Descriptor TypeExamplesPotential Application for this compound
Topological Descriptors Molecular weight, Zagreb indices, Randić indexPredicting general properties like boiling point, viscosity, and potential for non-specific biological interactions.
Geometrical Descriptors Molecular surface area, volume, shape indicesModeling solubility, membrane permeability, and steric interactions with biological targets.
Electronic Descriptors Dipole moment, HOMO/LUMO energies, partial chargesUnderstanding reactivity, metabolic stability, and the nature of intermolecular interactions.
Quantum Chemical Descriptors Electron density, electrostatic potentialProviding a detailed picture of the molecule's electronic landscape to predict sites of interaction and reactivity.

The generation of these descriptors would require sophisticated computational chemistry software and would form the basis for building robust and validated predictive models.

Identification of Structural Determinants Influencing Activity Profiles

Without experimental data on the biological activity of this compound derivatives, the identification of specific structural determinants remains speculative. However, based on the general principles of medicinal chemistry and the known activities of related heterocyclic compounds, several key structural features could be hypothesized to influence activity profiles.

Potential structural determinants for future investigation include:

The Spirocyclic Core: The inherent rigidity and three-dimensionality of the spiro[4.5]decane framework would be a primary determinant of how derivatives orient themselves within a biological target's binding site.

The Thiazolidine (B150603) Ring: The sulfur and nitrogen atoms in this ring could participate in hydrogen bonding and other non-covalent interactions. The substitution pattern on this ring would be critical.

The Triazine Ring: The three nitrogen atoms in this ring offer multiple sites for hydrogen bond donors and acceptors, significantly influencing solubility and target binding.

Future research in this area would involve the synthesis of a library of derivatives with systematic variations at these positions, followed by biological screening and computational analysis to correlate structural changes with activity.

Cheminformatics and Chemical Space Exploration

Mapping of Spirocyclic Scaffold Diversity in Chemical Libraries

While a specific mapping of the this compound scaffold within major chemical libraries like PubChem, ChEMBL, or ZINC is not currently feasible due to its novelty, the broader class of spirocyclic compounds is gaining recognition for its structural diversity and potential for drug discovery. researchgate.net Cheminformatic analyses of existing libraries reveal that spirocycles are underrepresented compared to more traditional fused-ring systems.

The unique topology of spiro compounds allows for the exploration of novel regions of chemical space. A systematic enumeration and characterization of spirocyclic scaffolds, including the this compound core, would be a valuable exercise in mapping the boundaries of synthetically accessible and biologically relevant molecular architectures.

Computational Approaches for Virtual Screening and Library Design

In the absence of a known biological target for this compound, computational approaches for virtual screening and library design remain theoretical. However, should a target be identified, a number of in silico techniques could be employed:

Structure-Based Virtual Screening (SBVS): If a three-dimensional structure of a target protein is available, docking simulations could be used to predict the binding modes and affinities of a virtual library of this compound derivatives. This would allow for the prioritization of compounds for synthesis and experimental testing.

Ligand-Based Virtual Screening (LBVS): If known active ligands for a target exist, their pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) could be used to screen a virtual library of the spiro compounds to identify those with similar properties.

Combinatorial Library Design: Computational tools could be used to design a focused library of this compound derivatives with optimal diversity in terms of their physicochemical properties and potential for biological activity. This would involve the selection of a range of substituents to be attached to the core scaffold.

The application of these computational methods will be instrumental in unlocking the therapeutic potential of this novel spirocyclic system once foundational synthetic and biological data become available. The this compound scaffold represents a compelling yet unexamined area for future research in computational and medicinal chemistry.

Chemical Transformations and Derivatization of 1 Thia 4,6,8,10 Tetraazaspiro 4.5 Decane

Functionalization Reactions at Nitrogen Centers

The four nitrogen atoms within the 1-thia-4,6,8,10-tetraazaspiro[4.5]decane framework serve as primary sites for functionalization, allowing for the introduction of a wide array of substituents that can modulate the compound's physicochemical properties and biological activity. Common strategies for N-functionalization include acylation, alkylation, and arylation reactions. These transformations are typically achieved by reacting the parent spirocycle with corresponding acyl halides, alkyl halides, or aryl halides under suitable basic conditions to neutralize the generated acid. The reactivity of the different nitrogen atoms can vary based on their chemical environment within the two rings, potentially allowing for selective functionalization under carefully controlled reaction conditions.

Modifications and Reactions Involving the Thia-Moiety

The sulfur atom in the thiazolidine (B150603) ring of this compound presents another avenue for chemical modification. Oxidation of the sulfide to a sulfoxide or a sulfone can significantly alter the electronic and steric properties of the molecule. These oxidized derivatives can exhibit different biological activities and solubilities compared to the parent compound. Reagents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) are commonly employed for such oxidations. The degree of oxidation can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. Conversely, reactions involving the cleavage of the carbon-sulfur bond are also explored, although they are generally less common.

Ring-Opening and Ring-Expansion Reactions of the Spirocyclic System

The inherent strain and chemical nature of the spirocyclic system of this compound make it susceptible to ring-opening and ring-expansion reactions under specific conditions. rsc.orgrsc.org These transformations can lead to the formation of novel heterocyclic systems that would be challenging to synthesize through other routes. Ring-opening can be initiated by nucleophilic or electrophilic attack at specific atoms in the rings, leading to the cleavage of one of the heterocyclic rings. For instance, treatment with strong acids or bases can lead to hydrolysis of the aminal or thioaminal functionalities. Ring-expansion reactions, on the other hand, might proceed through rearrangement pathways, potentially leading to larger ring systems with interesting conformational properties. rsc.org

Introduction of Diverse Substituents and Analog Generation

The generation of a library of analogs based on the this compound scaffold is a key strategy in drug discovery and materials science. This is achieved by introducing a wide variety of substituents at the nitrogen centers or by modifying the core structure. For example, the synthesis of derivatives bearing different aryl groups on the nitrogen atoms has been reported. nih.gov The choice of substituents is guided by the desired properties of the final compound, such as improved potency, selectivity, or pharmacokinetic profile in a biological context. The versatility of the synthetic routes allows for the creation of a vast chemical space around this spirocyclic core.

Investigation of Reaction Mechanisms and Kinetics

A thorough understanding of the reaction mechanisms and kinetics is crucial for optimizing existing synthetic protocols and for the rational design of new transformations. Studies in this area aim to elucidate the step-by-step pathway of a reaction, identify key intermediates and transition states, and determine the factors that influence the reaction rate. Techniques such as kinetic monitoring using spectroscopy (e.g., NMR, UV-Vis), computational modeling, and isotopic labeling studies are employed to gain insights into the underlying mechanisms of the functionalization, ring-opening, and ring-expansion reactions of this compound. This knowledge is instrumental in developing more efficient and selective synthetic methods.

Q & A

Q. What synthetic strategies are commonly employed to construct the 1-Thia-4,6,8,10-tetraazaspiro[4.5]decane core?

The synthesis typically involves multicomponent reactions or stepwise functionalization. For example, glycosylation reactions using acetylated glycosyl bromides have been applied to synthesize thioglycoside derivatives of 1-Thia-4-azaspiro[4.5]decane, enabling the introduction of carbohydrate moieties for enhanced biological activity . Another approach involves cyclization/semipinacol rearrangement cascades catalyzed by gold(I) or acid-mediated processes, as demonstrated in analogous azaspiro systems . These methods prioritize regioselectivity and yield optimization, often requiring careful control of reaction conditions (e.g., solvent polarity, temperature).

Q. How is the structural conformation of this compound derivatives validated experimentally?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}-13C^{13}\text{C} HSQC and HMBC experiments, is critical for assigning spirocyclic connectivity and substituent positions. For example, 19F^{19}\text{F} NMR has been used to confirm fluorination at specific positions in structurally related 1,4-dioxaspiro[4.5]decane derivatives, revealing coupling constants (e.g., 2J(19F19F)=9.1Hz^{2}J(^{19}\text{F}-^{19}\text{F}) = 9.1 \, \text{Hz}) that validate stereoelectronic effects . X-ray crystallography may also resolve ambiguities in ring puckering or heteroatom placement.

Q. What preliminary biological activities have been reported for derivatives of this scaffold?

Derivatives exhibit moderate to high anticancer activity against HepG-2, PC-3, and HCT116 cell lines, with structure-activity relationship (SAR) studies indicating that electron-withdrawing substituents (e.g., thioglycosides) enhance cytotoxicity . Analogous spirocyclic compounds (e.g., 1,4-dioxa/dithia-spiro[4.5]decane derivatives) show affinity for serotonin 5HT1A_{1A} receptors, suggesting potential neurological applications .

Advanced Research Questions

Q. How can computational methods like DFT improve the design of this compound-based ligands?

Density Functional Theory (DFT) calculations optimize binding poses by modeling interactions between spirocyclic cores and target receptors. For instance, piperazine-derived ligands anchored via nitrogen-D116 interactions in 5HT1A_{1A} receptors were validated through DFT, revealing additional stabilizing contacts with residues like S199 . Such analyses guide substituent selection to enhance binding affinity or selectivity.

Q. How can contradictory biological activity data across cell lines be systematically addressed?

Discrepancies may arise from variations in cell membrane permeability or off-target effects. A tiered experimental approach is recommended:

Pharmacokinetic profiling : Assess logP and aqueous solubility to rule out bioavailability issues.

Target engagement assays : Use radioligand binding or fluorescence polarization to confirm direct receptor interactions.

Proteomic analysis : Identify differentially expressed proteins in resistant cell lines (e.g., HCT116 vs. HepG-2) .

Q. What strategies resolve low yields in spirocycle fluorination reactions?

Fluorination of related spiro scaffolds (e.g., 1,4-dioxaspiro[4.5]decane) using [SF3_3][MF6_6] (M = Sb, As) often results in low yields due to competing HF elimination. Mitigation strategies include:

  • Low-temperature control : Reactions at –20°C reduce side reactions .
  • Catalyst optimization : CsF as a mild fluoride source improves regioselectivity.
  • In situ quenching : Trapping HF with silica gel or molecular sieves preserves product integrity.

Q. How are structure-activity relationships (SAR) developed for thioglycoside derivatives of this scaffold?

SAR studies involve systematic variation of substituents:

  • Thioglycoside linkage : Acetylated vs. deprotected sugars alter hydrophilicity and cellular uptake.
  • Heterocyclic appendages : Thiazolopyrimidine or 1,3,4-thiadiazole moieties modulate π-π stacking in enzymatic pockets .
  • Spiro-ring modifications : Replacing sulfur with oxygen (e.g., 1,4-dioxaspiro analogs) impacts conformational rigidity and receptor fit .

Methodological Considerations

  • Synthetic challenges : Prioritize regiocontrol in multicomponent reactions using sterically hindered aldehydes or nitriles .
  • Data interpretation : Cross-validate NMR assignments with 2D experiments (COSY, NOESY) to avoid misassignment of spirocyclic protons.
  • Biological assays : Use orthogonal assays (e.g., MTT and apoptosis flow cytometry) to confirm anticancer mechanisms .

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